molecular formula C5H14N2O7S3 B166770 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate CAS No. 127793-03-7

2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate

Cat. No. B166770
M. Wt: 310.4 g/mol
InChI Key: DTCHUUPGGRYCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate, also known as DEMS, is a chemical compound that has been widely used in scientific research. DEMS is a sulfonate ester that is commonly used as a reagent for the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate is not well understood. It is believed that 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate reacts with various functional groups such as aldehydes and ketones to form stable derivatives. 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has also been shown to act as a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system.

Biochemical And Physiological Effects

2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has also been shown to have neuroprotective effects, as well as improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate is also stable under a wide range of conditions, making it a versatile reagent for the synthesis of various compounds. However, 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate can be toxic and must be handled with care. It can also be difficult to purify, which can lead to impurities in the final product.

Future Directions

There are several future directions for research involving 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate. One area of research is the development of new synthetic methods for the preparation of 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate derivatives. Another area of research is the investigation of the mechanism of action of 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate. Further studies are also needed to determine the safety and toxicity of 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate, as well as its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate is a versatile reagent that has been widely used in scientific research. It has several advantages for use in lab experiments, but also has limitations that must be considered. 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has several potential applications in the synthesis of various compounds, as well as in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate and its potential applications.

Scientific Research Applications

2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has been widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used as a protecting group for aldehydes and ketones, as well as a precursor for the synthesis of hydrazine derivatives. 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has also been used in the synthesis of biologically active compounds such as antitumor agents and antibiotics.

properties

CAS RN

127793-03-7

Product Name

2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate

Molecular Formula

C5H14N2O7S3

Molecular Weight

310.4 g/mol

IUPAC Name

2-[methanesulfonamido(methylsulfonyl)amino]ethyl methanesulfonate

InChI

InChI=1S/C5H14N2O7S3/c1-15(8,9)6-7(16(2,10)11)4-5-14-17(3,12)13/h6H,4-5H2,1-3H3

InChI Key

DTCHUUPGGRYCPE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NN(CCOS(=O)(=O)C)S(=O)(=O)C

Canonical SMILES

CS(=O)(=O)NN(CCOS(=O)(=O)C)S(=O)(=O)C

synonyms

1,2-BIS(METHYLSULFONYL)-1-{2-[(METHYLSULFONYL)OXY]ETHYL}HYDRAZINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-step process with a total yield less than 10% has been previously reported published in the following patents and journal articles: U.S. Pat. No. 5,637,619 (Jun. 10, 1997 for VNP40101M); U.S. Pat. No. 4,684,747 (Aug. 4, 1987 for intermediate VNP4090CE); WO97/02029 (Jan. 23, 1997); Journal of Medicinal Chemistry, 1990, 33(8): 2259-2264; Journal of Medicinal Chemistry, 1996, 39(3): 796-801, as illustrated in FIG. 1. 2-Hydroxyethylhydrazine (HEH) was used a starting material and reacted with methanesulfonyl chloride to obtain 1,2-bis(methylsulfonyl)-1-[2-(methylsulfonyloxy)ethyl]hydrazine (BMH) at −20° C. for 18 hours, using pyridine as base. The crude intermediate BMH was treated with lithium chloride in acetone under reflux for 3 days to afford 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (VNP4090CE). After purification by flash column chromatography, an approximately 20% yield was reached for the two steps. VNP4090CE was condensed with methyl isocyanate at room temperature using triethylamine (TEA) as a base. After crystallization from ethanol, 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylcarbamoyl)hydrazine (VNP40101M) with an approximately 42% yield. The total yield of this process was less than 10%. It is noted that the process used methyl isocyanate, which is extremely dangerous for manufacturing in scaleup kilogram amounts. For this reason, the present inventors investigated the synthesis and have developed new methods to prepare VNP40101M.
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